molecular formula C18H17FN2OS B12609633 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one CAS No. 918145-95-6

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one

Cat. No.: B12609633
CAS No.: 918145-95-6
M. Wt: 328.4 g/mol
InChI Key: BMCJXNPKNJNCRA-UHFFFAOYSA-N
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Description

4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thiazine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[6-(4-Chlorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
  • 4-{3-[6-(4-Methylphenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
  • 4-{3-[6-(4-Methoxyphenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one

Uniqueness

The uniqueness of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

918145-95-6

Molecular Formula

C18H17FN2OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one

InChI

InChI=1S/C18H17FN2OS/c19-16-6-4-15(5-7-16)17-8-3-14(12-20-17)2-1-9-21-10-11-23-13-18(21)22/h3-8,10-12H,1-2,9,13H2

InChI Key

BMCJXNPKNJNCRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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